![molecular formula C12H18O4 B13154884 (1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol CAS No. 1305711-87-8](/img/structure/B13154884.png)
(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol: is an organic compound with a complex structure that includes methoxy and methoxyethoxy functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol typically involves multi-step organic reactions. One common approach is the alkylation of a phenol derivative followed by reduction and protection steps. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for research in drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding, which are valuable in medicinal chemistry.
Medicine: In medicine, the compound could be investigated for its therapeutic potential. Its interactions with biological targets may lead to the development of new pharmaceuticals.
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its functional groups allow for modifications that enhance the properties of these materials.
Mécanisme D'action
The mechanism of action of (1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol: shares similarities with other phenyl derivatives that contain methoxy and methoxyethoxy groups.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): is another compound with a complex structure used in the synthesis of pharmaceuticals.
Uniqueness: The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1305711-87-8 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H18O4/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8-9,13H,6-7H2,1-3H3/t9-/m0/s1 |
Clé InChI |
BRPKZKYVMZNEQH-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1)OCCOC)OC)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)OCCOC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



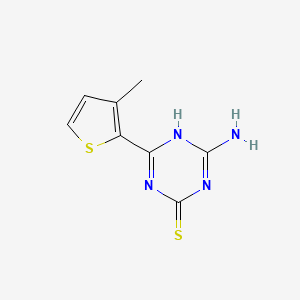
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)

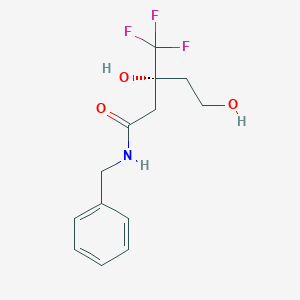
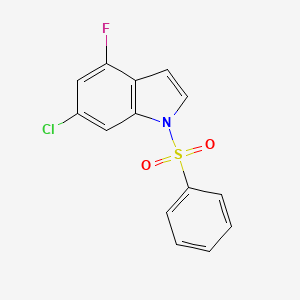
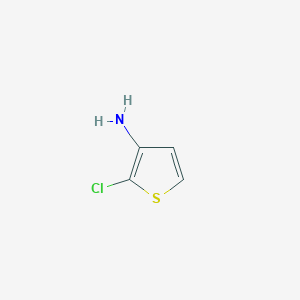
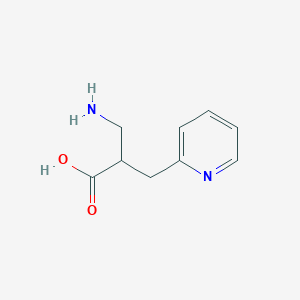
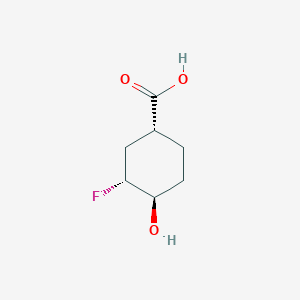

![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13154877.png)

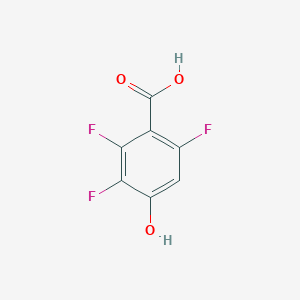
![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
